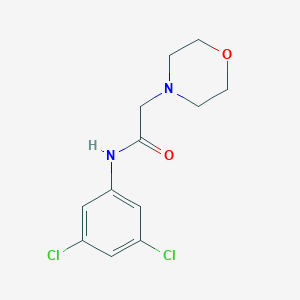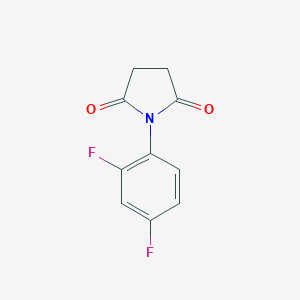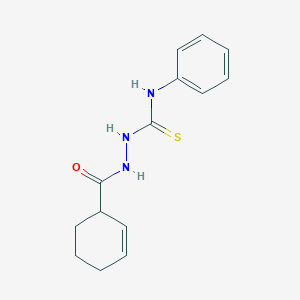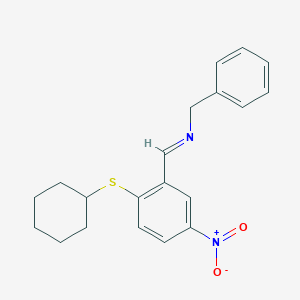
2-((2-(4-Chlorophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biological Activity:
The compound is part of the quinazolinone class, known for its broad biological activities. Specifically, certain quinazolinone derivatives have demonstrated significant antimicrobial and antifungal activities. For instance, novel quinazolinone-1,3,4-oxadiazole derivatives showed remarkable cytotoxic activity against specific cell lines, indicating potential for cancer therapy applications. Moreover, quinazolinone derivatives have been highlighted for their gastric-safe anti-inflammatory properties, offering a promising template for designing new anti-inflammatory agents with reduced risk of gastric issues. Their structural configuration allows for various biological interactions, suggesting a broad spectrum of potential pharmacological applications (Hassanzadeh et al., 2019), (Manivannan & Chaturvedi, 2011).
Chemical Synthesis and Modification:
The compound's structure allows for a variety of chemical modifications, leading to the creation of derivatives with varied properties. Synthesis processes often involve Knoevenagel condensation or reactions with chloroacetyl chloride, showcasing the compound's adaptability in organic synthesis. Such chemical versatility is crucial for the development of compounds with tailored properties for specific scientific or therapeutic purposes. Research has shown that different substituents on the quinazolinone ring can significantly impact the biological activity of the resulting compounds, indicating the importance of structural modifications in achieving desired outcomes (Hayun et al., 2012), (Patel et al., 2010).
Potential for Antimicrobial and Antifungal Therapies:
Several studies have focused on the antimicrobial and antifungal potential of quinazolinone derivatives. These compounds, including the 2-((2-(4-Chlorophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone, have been reported to exhibit broad-spectrum activity against various bacterial and fungal strains. The structural features of quinazolinones, such as the presence of chlorophenyl groups and other substituents, contribute significantly to their bioactivity, making them valuable candidates for developing new antimicrobial and antifungal agents (Patel et al., 2018), (Patel et al., 2010).
Orientations Futures
The future directions for the study of “2-((2-(4-Chlorophenyl)-2-oxoethyl)sulfanyl)-3-isobutyl-4(3H)-quinazolinone” could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activities observed in structurally similar compounds , it may be worthwhile to investigate the potential biological activities of this compound.
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methylpropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-13(2)11-23-19(25)16-5-3-4-6-17(16)22-20(23)26-12-18(24)14-7-9-15(21)10-8-14/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGYPPPTTGUXJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255865-16-8 |
Source


|
| Record name | 2-((2-(4-CHLOROPHENYL)-2-OXOETHYL)THIO)-3-ISOBUTYL-4(3H)-QUINAZOLINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B371347.png)
![N'-{4-[(2-furylmethyl)sulfanyl]-3-nitrobenzylidene}-2-thiophenecarbohydrazide](/img/structure/B371350.png)
![3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B371353.png)



![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate](/img/structure/B371359.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]pyridinium](/img/structure/B371360.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371361.png)
![3-Benzyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B371362.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371364.png)

![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B371367.png)

